molecular formula C17H23NO2 B11848932 5-((Heptyloxy)methyl)quinolin-8-ol CAS No. 7654-96-8

5-((Heptyloxy)methyl)quinolin-8-ol

Cat. No.: B11848932
CAS No.: 7654-96-8
M. Wt: 273.37 g/mol
InChI Key: IQWBNWLLEUMLQK-UHFFFAOYSA-N
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Description

5-((Heptyloxy)methyl)quinolin-8-ol is a quinoline derivative with a heptyloxy group attached to the quinoline ring. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Heptyloxy)methyl)quinolin-8-ol typically involves the reaction of quinolin-8-ol with heptyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for quinoline derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

5-((Heptyloxy)methyl)quinolin-8-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: The heptyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

5-((Heptyloxy)methyl)quinolin-8-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activity.

    Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 5-((Heptyloxy)methyl)quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and inhibiting their activity. This property is particularly useful in applications such as corrosion inhibition and metal ion detection. Additionally, the compound’s ability to interact with biological macromolecules, such as proteins and nucleic acids, contributes to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Quinolin-8-ol: The parent compound without the heptyloxy group.

    5-Chloromethylquinolin-8-ol: A derivative with a chloromethyl group instead of a heptyloxy group.

    8-Hydroxyquinoline: A simpler quinoline derivative with a hydroxyl group at the 8-position.

Uniqueness

5-((Heptyloxy)methyl)quinolin-8-ol is unique due to the presence of the heptyloxy group, which imparts specific physicochemical properties and enhances its lipophilicity. This modification can influence the compound’s biological activity, making it more effective in certain applications compared to its simpler analogs.

Properties

CAS No.

7654-96-8

Molecular Formula

C17H23NO2

Molecular Weight

273.37 g/mol

IUPAC Name

5-(heptoxymethyl)quinolin-8-ol

InChI

InChI=1S/C17H23NO2/c1-2-3-4-5-6-12-20-13-14-9-10-16(19)17-15(14)8-7-11-18-17/h7-11,19H,2-6,12-13H2,1H3

InChI Key

IQWBNWLLEUMLQK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOCC1=C2C=CC=NC2=C(C=C1)O

Origin of Product

United States

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